molecular formula C16H14O B12562673 Benzene, [3-(phenylmethoxy)-1-propynyl]- CAS No. 144479-03-8

Benzene, [3-(phenylmethoxy)-1-propynyl]-

Cat. No.: B12562673
CAS No.: 144479-03-8
M. Wt: 222.28 g/mol
InChI Key: ZAHYYRUQIOWLSF-UHFFFAOYSA-N
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Description

Benzene, [3-(phenylmethoxy)-1-propynyl]- is an organic compound with a unique structure that combines a benzene ring with a propynyl group substituted with a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [3-(phenylmethoxy)-1-propynyl]- typically involves the reaction of benzene derivatives with appropriate alkynyl and phenylmethoxy reagents. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of Benzene, [3-(phenylmethoxy)-1-propynyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, [3-(phenylmethoxy)-1-propynyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of benzene derivatives with carbonyl or carboxyl groups.

    Reduction: Formation of benzene derivatives with saturated hydrocarbon chains.

    Substitution: Formation of benzene derivatives with various functional groups.

Scientific Research Applications

Benzene, [3-(phenylmethoxy)-1-propynyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [3-(phenylmethoxy)-1-propynyl]- involves its interaction with molecular targets through its functional groups. The alkyne and phenylmethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides stability and aromaticity, contributing to the compound’s overall properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [3-(methoxy)-1-propynyl]-
  • Benzene, [3-(phenylmethoxy)-1-propenyl]-
  • Benzene, [3-(phenylmethoxy)-1-butynyl]-

Uniqueness

Benzene, [3-(phenylmethoxy)-1-propynyl]- is unique due to the specific combination of its functional groups, which imparts distinct chemical and physical properties

Biological Activity

Benzene, [3-(phenylmethoxy)-1-propynyl]- (CAS Number: 144479-03-8) is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, interactions, and implications for health and medicine.

Chemical Structure and Properties

Benzene, [3-(phenylmethoxy)-1-propynyl]- features a benzene ring substituted with a propynyl group and a phenylmethoxy moiety. The structural formula can be represented as follows:

C6H5CCOC6H5\text{C}_6\text{H}_5\text{C}\equiv \text{C}\text{O}\text{C}_6\text{H}_5

This compound's unique structure may contribute to its interactions with biological systems, particularly in binding affinity studies that assess its potential as a therapeutic agent.

Binding Affinity Studies

Preliminary studies indicate that Benzene, [3-(phenylmethoxy)-1-propynyl]- exhibits significant binding affinity to various biological targets. This property is crucial for understanding its mechanism of action and potential therapeutic applications. For instance, the compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which may lead to its use in treating specific diseases.

Hematotoxicity and Genetic Damage

Research surrounding benzene derivatives highlights the compound's potential hematotoxic effects. A case study focusing on benzene exposure revealed associations with various blood disorders, including acute myeloid leukemia (AML) and myelodysplastic syndromes. The underlying mechanisms involve the formation of reactive metabolites that induce genetic damage in hematopoietic stem cells .

Study Findings
Dearfield et al. (2017)Evaluated genetic damage from benzene exposure; identified risk factors for AML.
Khalade et al. (2010)Linked occupational exposure to benzene with increased leukemia risk.
Paustenbach et al. (1993)Discussed hematotoxic mechanisms related to benzene metabolism.

Metabolism and Toxicokinetics

The metabolism of Benzene, [3-(phenylmethoxy)-1-propynyl]- is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1. This metabolic pathway leads to the formation of various toxic metabolites that can accumulate in bone marrow and other tissues, contributing to the observed hematotoxicity .

Absorption and Distribution

Studies indicate that the compound is readily absorbed through inhalation and dermal routes, with significant distribution observed in lipid-rich tissues such as the liver and kidneys. The absorption rates range from 50% to 80%, depending on exposure conditions .

Implications for Risk Assessment

Given the compound's potential for inducing genetic damage and hematotoxicity, risk assessment frameworks must consider individual genetic polymorphisms affecting metabolism. Variability in genes such as GSTM1 and CYP2E1 can influence susceptibility to benzene-related toxicity, highlighting the need for personalized approaches in evaluating exposure risks .

Properties

CAS No.

144479-03-8

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-phenylmethoxyprop-1-ynylbenzene

InChI

InChI=1S/C16H14O/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-6,8-11H,13-14H2

InChI Key

ZAHYYRUQIOWLSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC#CC2=CC=CC=C2

Origin of Product

United States

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